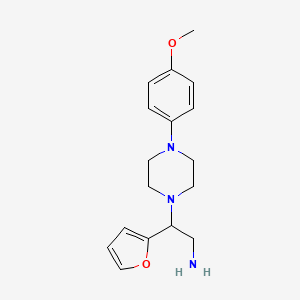
2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine , often referred to in literature by its structural components, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.331 g/mol
- CAS Number : 719295-20-2
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have demonstrated that related compounds with similar structural motifs can inhibit the growth of cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds ranged from 0.12 to 2.78 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | |
| Compound B | HCT-116 | 0.78 | |
| Compound C | MCF-7 | 0.12 | |
| Doxorubicin | MCF-7 | 0.79 |
Anticonvulsant Properties
The anticonvulsant activity of compounds similar to This compound has been explored, with findings suggesting that modifications to the piperazine moiety can enhance activity against seizure models in rodents. Specific derivatives have shown significant protection against induced seizures, with SAR studies highlighting the importance of the methoxy group in enhancing efficacy .
Anti-Virulence Activity
This compound has also been studied for its anti-virulence properties, particularly against Mycobacterium tuberculosis. It inhibits protein tyrosine phosphatase B (PtpB), a critical enzyme for bacterial virulence, thereby interfering with host immune signaling pathways .
Case Studies
-
Antitumor Efficacy in Preclinical Models :
- A study investigated the effects of a series of piperazine derivatives on tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
-
Anticonvulsant Activity Assessment :
- In a controlled study using the PTZ-induced seizure model in mice, several analogs were tested for anticonvulsant activity. The results indicated that certain modifications to the piperazine ring significantly enhanced protective effects against seizures.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electron-donating groups (EDGs), such as methoxy substituents on the phenyl ring, correlates positively with increased biological activity across various assays. Conversely, the introduction of electron-withdrawing groups (EWGs) tends to reduce efficacy.
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Electron-Drawing | Para | Decreased activity |
| Electron-Donating | Para | Increased activity |
属性
IUPAC Name |
2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-21-15-6-4-14(5-7-15)19-8-10-20(11-9-19)16(13-18)17-3-2-12-22-17/h2-7,12,16H,8-11,13,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLBJBLIMUFLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CN)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














